molecular formula C18H14F3N3O5S B2939461 1-(3-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 880072-01-5

1-(3-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2939461
CAS No.: 880072-01-5
M. Wt: 441.38
InChI Key: LZKKIFRJBZMUPV-UHFFFAOYSA-N
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Description

The compound 1-(3-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide belongs to a class of sulfur-containing heterocyclic molecules featuring a fused thienoimidazolone core. Its structure includes a 3-nitrophenyl group (electron-withdrawing) at position 1 and a 3-(trifluoromethyl)phenyl group (lipophilic and electron-withdrawing) at position 2. The 5,5-dioxide moiety on the thiophene ring enhances polarity and stability.

Properties

IUPAC Name

1-(3-nitrophenyl)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O5S/c19-18(20,21)11-3-1-4-12(7-11)22-15-9-30(28,29)10-16(15)23(17(22)25)13-5-2-6-14(8-13)24(26)27/h1-8,15-16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKKIFRJBZMUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide , also known by its CAS number 880072-01-5 , has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, cytotoxic effects, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C18H14F3N3O5S
  • Molecular Weight : 441.38 g/mol
  • Purity : Typically around 95%

The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The presence of trifluoromethyl and nitro groups suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of this compound against various cancer cell lines. Notably:

  • Cell Lines Tested : A549 (lung cancer) and HeLa (cervical cancer)
  • IC50 Values : The compound exhibited significant cytotoxicity, with IC50 values ranging from 2.38 to 3.77 μM against different cancer cell lines .

The mechanism by which this compound exerts its cytotoxic effects appears to involve the inhibition of specific cellular pathways:

  • Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit EPH-B3 and FGF-R1 tyrosine kinases, which are crucial in cancer cell proliferation and survival .
  • Induction of Apoptosis : The compound may induce apoptosis in sensitive cell lines, leading to programmed cell death, which is a desirable outcome in cancer therapy .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, it can be compared with other known anticancer agents:

Compound NameCell LineIC50 Value (μM)Mechanism of Action
Compound AHeLa2.5Tyrosine Kinase Inhibition
Compound BA5493.0Apoptosis Induction
This compound A549/HeLa2.38 - 3.77Tyrosine Kinase Inhibition and Apoptosis

This table illustrates that the compound shows competitive efficacy against established anticancer agents.

Study 1: Anticancer Activity

In a study focused on synthesizing novel imidazole derivatives, researchers evaluated the cytotoxic potential of various compounds including our target compound. The findings indicated that the compound effectively inhibited the growth of cervical and bladder cancer cells .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study revealed that modifications to the trifluoromethyl group significantly influenced the biological activity of related compounds. The presence of electron-withdrawing groups like nitro was found to enhance activity against certain cancer cell lines .

Scientific Research Applications

Cytotoxicity Studies

Studies have explored the cytotoxic effects of 1-(3-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide against cancer cell lines.

Cell Lines Tested The compound has been tested against A549 (lung cancer) and HeLa (cervical cancer) cell lines.

IC50 Values Significant cytotoxicity was observed, with IC50 values ranging from 2.38 to 3.77 μM against different cancer cell lines.

The mechanism of action for the compound's cytotoxic effects may involve the inhibition of specific cellular pathways:

  • Inhibition of Tyrosine Kinases Similar compounds have demonstrated the ability to inhibit EPH-B3 and FGF-R1 tyrosine kinases, which are important in cancer cell proliferation and survival.
  • Induction of Apoptosis The compound may induce apoptosis in sensitive cell lines, resulting in programmed cell death, a desirable outcome in cancer therapy.

Studies

  • Anticancer Activity A study evaluating novel imidazole derivatives, indicated that the compound effectively inhibited the growth of cervical and bladder cancer cells.
  • Structure-Activity Relationship (SAR) A SAR study revealed that modifications to the trifluoromethyl group significantly influenced the biological activity of related compounds, and the presence of electron-withdrawing groups like nitro was found to enhance activity against certain cancer cell lines.

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Compound Name (CAS) Substituents (Positions 1 & 3) Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Predicted pKa Key Features
Target Compound (hypothetical) 3-nitrophenyl, 3-(trifluoromethyl)phenyl C₁₈H₁₄F₃N₃O₅S* ~420 (estimated) ~1.5 (estimated) ~620 (estimated) ~-1.5 (estimated) Strongly electron-withdrawing groups; high polarity
1-(2-Chlorophenyl)-3-(3-methoxyphenyl)... (526189-81-1) 2-chlorophenyl, 3-methoxyphenyl C₁₈H₁₇ClN₂O₄S 392.86 1.441 614.7±55.0 -0.50±0.20 Chlorine (electron-withdrawing) and methoxy (electron-donating) substituents
1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)... (873811-19-9) 4-ethoxyphenyl, 4-methoxyphenyl C₂₀H₂₂N₂O₅S 402.5 N/A N/A N/A Electron-donating alkoxy groups; lower polarity
1-Phenyl-3-[3-(trifluoromethyl)phenyl]... (616214-43-8) Phenyl, 3-(trifluoromethyl)phenyl (thione variant) C₁₈H₁₅F₃N₂O₂S₂ 412.45 1.56±0.1 559.1±60.0 -1.13±0.20 Thione (C=S) instead of ketone (C=O); reduced polarity

*Hypothetical molecular formula based on substituent analysis.

Key Observations

The 3-(trifluoromethyl)phenyl group enhances lipophilicity and metabolic stability, similar to its role in ’s thione derivative .

Physical Properties: The 5,5-dioxide moiety increases density and boiling points relative to non-sulfonated analogs. For example, ’s compound (614.7°C) and the thione derivative (559.1°C) show how sulfur oxidation states influence thermal stability . The target compound’s estimated density (~1.5 g/cm³) aligns with ’s thione variant (1.56 g/cm³), reflecting similar molecular packing .

Biological Relevance :

  • Nitro groups are associated with antimicrobial and antiparasitic activity, while trifluoromethyl groups improve blood-brain barrier penetration. These features suggest the target compound may outperform ’s chloro-methoxy analog in drug discovery contexts .
  • The thione variant () exhibits reduced polarity, which may alter pharmacokinetics compared to the target compound’s ketone structure .

Q & A

Q. How can process control systems enhance reproducibility in scaled-up synthesis?

  • Methodological Answer : Implement flow chemistry with in-line PAT (process analytical technology) tools (e.g., Raman spectroscopy) for real-time monitoring. Optimize residence time and mixing efficiency using computational fluid dynamics (CFD) simulations .

Q. What methodologies quantify the impact of trifluoromethyl groups on photophysical properties?

  • Methodological Answer : Measure fluorescence quantum yields using an integrating sphere and compare with non-fluorinated analogs. Time-resolved spectroscopy (e.g., TCSPC) reveals excited-state dynamics influenced by electron-withdrawing groups .

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